L-Valine, N-[[(4-nitrophenyl)methoxy]carbonyl]-
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Description
L-Valine, N-[[(4-nitrophenyl)methoxy]carbonyl]- is a chemical compound1. However, detailed information about this specific compound is not readily available in the sources I found. It appears to be a derivative of the amino acid L-Valine, which is commonly found in many proteins2.
Synthesis Analysis
The synthesis of L-Valine, N-[[(4-nitrophenyl)methoxy]carbonyl]- is not explicitly detailed in the sources I found. However, a related compound, L-valine methyl ester hydrochloride, is synthesized from L-Valine using thionyl chloride and methanol3.Molecular Structure Analysis
The molecular structure of L-Valine, N-[[(4-nitrophenyl)methoxy]carbonyl]- is not explicitly provided in the sources I found. However, it is likely to contain functional groups from both L-Valine and 4-nitrophenyl methoxy carbonyl.Chemical Reactions Analysis
Specific chemical reactions involving L-Valine, N-[[(4-nitrophenyl)methoxy]carbonyl]- are not detailed in the sources I found.Physical And Chemical Properties Analysis
The physical and chemical properties of L-Valine, N-[[(4-nitrophenyl)methoxy]carbonyl]- are not explicitly detailed in the sources I found. However, L-Valine, a related compound, is soluble in water, has a molar mass of 117.148 g/mol, and a density of 1.316 g/cm^32.Safety And Hazards
The safety data sheet for L-Valine suggests that it should be handled with care, avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation5. However, specific safety and hazard information for L-Valine, N-[[(4-nitrophenyl)methoxy]carbonyl]- is not available in the sources I found.
Future Directions
The future directions for research and applications of L-Valine, N-[[(4-nitrophenyl)methoxy]carbonyl]- are not explicitly detailed in the sources I found. However, as a derivative of L-Valine, it may have potential applications in the field of biochemistry or pharmaceuticals.
properties
CAS RN |
51979-87-4 |
---|---|
Product Name |
L-Valine, N-[[(4-nitrophenyl)methoxy]carbonyl]- |
Molecular Formula |
C13H16N2O6 |
Molecular Weight |
296.28 g/mol |
IUPAC Name |
(2S)-3-methyl-2-[(4-nitrophenyl)methoxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C13H16N2O6/c1-8(2)11(12(16)17)14-13(18)21-7-9-3-5-10(6-4-9)15(19)20/h3-6,8,11H,7H2,1-2H3,(H,14,18)(H,16,17)/t11-/m0/s1 |
InChI Key |
XXXLMCCEDSQNFW-NSHDSACASA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)OCC1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)OCC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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